molecular formula C17H14ClFN2O3 B1663290 Doxefazepam CAS No. 40762-15-0

Doxefazepam

货号: B1663290
CAS 编号: 40762-15-0
分子量: 348.8 g/mol
InChI 键: VOJLELRQLPENHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

多西非沙zepam 是一种苯二氮卓类药物,以品牌名 Doxans 出售。 它具有抗焦虑、抗惊厥、镇静和骨骼肌松弛作用。 它在治疗上用作催眠药 该化合物于 1972 年获得专利,并于 1984 年投入医疗使用 .

化学反应分析

多西非沙zepam 经历各种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧气或去除氢气。 常用试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 这种反应涉及添加氢气或去除氧气。 常用试剂包括氢化铝锂或硼氢化钠等还原剂。

    取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。 常用试剂包括卤素或烷基化剂。

从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

Therapeutic Uses

1. Sleep Regulation
Doxefazepam has been investigated for its potential as a sleep regulator. A study involving healthy volunteers demonstrated that doses of 10 mg significantly reduced the number of awakenings during sleep and increased total sleep duration. The compound was found to enhance the quality of sleep without causing hangover effects, making it a candidate for managing insomnia and sleep disorders .

2. Anxiolytic Effects
this compound's anxiolytic properties make it useful in treating anxiety disorders. It has been shown to be effective in reducing anxiety symptoms in patients, similar to other benzodiazepines. Its potency is reported to be 2-4 times greater than that of flurazepam while exhibiting lower toxicity in laboratory settings .

3. Muscle Relaxation and Anticonvulsant Properties
The compound also possesses muscle relaxant and anticonvulsant effects, which can be beneficial in treating conditions associated with muscle spasms or seizures. This makes this compound a versatile option in clinical settings where such symptoms are prevalent .

Clinical Studies

A comprehensive review of clinical studies indicates that this compound is effective in short-term management of insomnia without significant adverse effects. Its pharmacokinetics suggest a half-life of approximately 3-4 hours, allowing for flexible dosing schedules .

Carcinogenicity Studies

Research conducted on the carcinogenic potential of this compound in rats indicated no significant increase in malignant tumors related to its administration. While there was an observed increase in benign liver adenomas, overall findings suggested that this compound does not pose a substantial carcinogenic risk .

Summary of Applications

Application Details
Sleep Regulation Reduces awakenings and increases total sleep duration; potential treatment for insomnia .
Anxiolytic Effects Effective in reducing anxiety symptoms; more potent than flurazepam with lower toxicity .
Muscle Relaxation Useful for conditions involving muscle spasms; anticonvulsant properties noted .
Carcinogenicity No significant carcinogenic risk observed; benign liver adenomas noted but not statistically significant .

Case Studies

  • Insomnia Management : A case study involving patients with chronic insomnia showed improvement in sleep quality and duration with this compound treatment over a two-week period.
  • Anxiety Disorders : In a clinical setting, patients treated with this compound reported reduced anxiety levels and improved daily functioning without significant side effects.

作用机制

多西非沙zepam 通过与遍布大脑和中枢神经系统的 γ-氨基丁酸 (GABA) 受体相互作用发挥作用。 这些 GABA 介导的受体是大多数传统苯二氮卓类药物的目标。 当苯二氮卓分子与 GABA-A 受体结合时,它们会产生一种变构效应,从而增强 GABA 受体的抑制功能。 这种效应是通过增加 GABA 受体中氯离子通道的开放频率来实现的,使带负电的氯离子能够进入神经元,导致超极化状态。 在这种超极化状态下,神经元不太可能发射电信号,从而产生普遍的抑制作用 .

生物活性

Doxefazepam, a benzodiazepine derivative, is primarily utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. Developed in the 1970s, it is marketed under the brand name Doxans. Research indicates that this compound exhibits a range of biological activities that impact various physiological systems.

This compound functions by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies its therapeutic effects in treating anxiety and sleep disorders.

Efficacy in Sleep Disorders

A study reported that a 10 mg dose of this compound significantly reduced the number of intermediate awakenings during sleep and improved overall sleep quality, as measured by EEG monitoring . This finding supports its use as a hypnotic agent.

Acute Toxicity

This compound has been evaluated for its acute toxicity in various animal models. The oral LD50 values were found to be greater than 2000 mg/kg in mice, rats, and dogs, indicating a relatively low acute toxicity profile . In contrast, intraperitoneal LD50 values were lower, at 746 mg/kg for mice and 544 mg/kg for rats .

Chronic Toxicity Studies

Long-term studies have shown that this compound does not exhibit significant carcinogenic potential. In a study involving Sprague-Dawley rats over 104 weeks, there was no statistically significant increase in tumor incidence across various dosages . Additionally, no teratogenic effects were observed in reproductive studies involving rats and rabbits .

Genetic and Mutagenic Effects

Research has indicated that this compound does not possess mutagenic properties. Tests conducted on Salmonella typhimurium and other models showed no significant genetic damage or mutation induction . Furthermore, it did not cause DNA strand breaks in liver tissues following administration .

Case Study Insights

  • Case of Insomnia in Elderly Patients : An 80-year-old female patient with insomnia was treated with this compound. The case highlighted concerns regarding increased fall risk associated with benzodiazepine use. The attending pharmacist recommended switching to trazodone to mitigate these risks while still addressing sleep issues .
  • Sleep Quality Enhancement : Another clinical observation noted that patients receiving this compound reported improved sleep quality without significant adverse effects on cognitive function when monitored appropriately .

Summary of Findings

Parameter Findings
LD50 (Oral) >2000 mg/kg in mice, rats, dogs
LD50 (Intraperitoneal) 746 mg/kg (mice), 544 mg/kg (rats)
Carcinogenicity No significant increase in tumor incidence; inadequate evidence for human carcinogenicity
Mutagenicity No mutagenic effects observed in various assays
Efficacy in Sleep Disorders Reduced awakenings; improved sleep quality at 10 mg dose

属性

CAS 编号

40762-15-0

分子式

C17H14ClFN2O3

分子量

348.8 g/mol

IUPAC 名称

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2

InChI 键

VOJLELRQLPENHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

规范 SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Key on ui other cas no.

40762-15-0

同义词

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxefazepam
Reactant of Route 2
Doxefazepam
Reactant of Route 3
Doxefazepam
Reactant of Route 4
Reactant of Route 4
Doxefazepam
Reactant of Route 5
Reactant of Route 5
Doxefazepam
Reactant of Route 6
Reactant of Route 6
Doxefazepam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。